2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide features a thiazole ring substituted at the 2-position with a 4-chlorophenylsulfonamido group and an acetamide moiety linked to a 2,3-dimethylphenyl group. Its molecular formula is C₁₉H₁₇ClN₄O₃S₂ (calculated molecular weight: 456.94 g/mol).
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-12-4-3-5-17(13(12)2)22-18(24)10-15-11-27-19(21-15)23-28(25,26)16-8-6-14(20)7-9-16/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNLDVBRMNAICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the chlorophenyl group. The final step involves the acylation of the thiazole derivative with 2,3-dimethylaniline under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiazole ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound belongs to a broader class of acetamide derivatives with heterocyclic substitutions. Key structural analogs include:
Table 1: Key Structural Analogs and Their Features
Functional Group Impact on Properties
- Sulfonamide vs.
- Substituent Positioning: The 2,3-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to 4-phenoxyphenyl (CAS 922046-49-9), which may affect membrane permeability .
- Heterocyclic Cores : Thiazole rings (target compound) offer rigidity and π-stacking capability, whereas pyrimidine derivatives () exhibit altered electronic profiles for binding selectivity .
Biological Activity
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Characterized by its thiazole and sulfonamide functional groups, this compound has been investigated for various biological activities, particularly its anti-inflammatory, antimicrobial, and potential anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C18H16ClN3O3S
- Molecular Weight : 407.9 g/mol
- CAS Number : 922021-34-9
The compound features a thiazole ring substituted with a 4-chlorophenylsulfonamide and an N-(2,3-dimethylphenyl)acetamide side chain. This unique structure contributes to its biological activity.
Anti-inflammatory Properties
Research indicates that compounds with similar structural features often act as inhibitors of key enzymes involved in inflammatory processes. Notably, this compound has shown promise as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the inflammatory response.
Antimicrobial Activity
The presence of the thiazole and sulfonamide moieties suggests potential antimicrobial properties. Compounds with similar structures have been documented to exhibit antibacterial and antifungal activities, making this compound a candidate for further pharmacological studies aimed at developing new antibiotics.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The compound's synthesis has been explored in various studies focusing on optimizing reaction parameters for effective production.
In Vitro Studies
In vitro biological assays have been conducted to evaluate the inhibitory activities of similar compounds against key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's . Although specific data for this compound is scarce, the structural similarities suggest that it may exhibit comparable inhibitory effects.
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What is the optimized synthetic route for this compound, and how can low yields be addressed?
Answer:
The synthesis involves sequential steps: (1) thiazole ring formation via cyclization of 2-aminothiophenol derivatives with α-haloketones, (2) sulfonamide group introduction using 4-chlorophenylsulfonyl chloride, and (3) acylation with 2,3-dimethylaniline in dichloromethane under triethylamine catalysis . Low yields often arise from incomplete sulfonamide coupling or side reactions during acylation. To mitigate this:
- Use anhydrous conditions and degassed solvents to prevent hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purify intermediates via column chromatography (silica gel, gradient elution).
- Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride for complete conversion) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR : ¹H NMR (DMSO-d6) identifies thiazole protons (δ 7.2–7.4 ppm), sulfonamide NH (δ 10.1 ppm), and acetamide NH (δ 8.3 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~168 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (S=O stretching) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ at m/z 436.05 (C19H18ClN3O3S2+) .
Advanced: How does the sulfonamide-thiazole scaffold influence biological target interactions?
Answer:
The sulfonamide group enhances hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase), while the thiazole ring’s π-electron system facilitates hydrophobic interactions. Molecular docking studies (PDB: 1CA2) suggest the 4-chlorophenyl moiety occupies a hydrophobic pocket, improving binding affinity . Comparative assays with analogs lacking the sulfonamide show 10-fold lower inhibition, confirming its role .
Advanced: How do structural analogs compare in activity, and what design principles apply?
Answer:
Analogues with modified substituents (e.g., 3,5-dimethoxybenzyl vs. 4-chlorophenyl) exhibit varied bioactivity:
| Analog | IC50 (μM) | Target |
|---|---|---|
| Parent compound | 0.45 | Carbonic anhydrase |
| 3,5-Dimethoxybenzyl derivative | 2.7 | Carbonic anhydrase |
| Urea-linked thiazole | 1.2 | Tyrosine kinase |
| Key design principles: |
- Electron-withdrawing groups (e.g., Cl) improve target affinity.
- Bulky substituents (e.g., 2,3-dimethylphenyl) reduce off-target binding .
Advanced: How to resolve contradictions in reported synthetic yields (40–75%)?
Answer:
Discrepancies arise from solvent polarity (dichloromethane vs. DMF) and temperature control. Kinetic studies show:
- Higher yields (75%) in DMF at 60°C due to improved sulfonamide solubility.
- Lower yields (40%) in dichloromethane at 25°C from incomplete mixing.
Recommendations: - Use microwave-assisted synthesis (100°C, 20 min) for 85% yield .
Basic: Can computational modeling predict solubility or reactivity?
Answer:
Yes. PubChem-derived parameters (LogP = 3.2, topological polar surface area = 98 Ų) predict moderate aqueous solubility (~0.1 mg/mL). DFT calculations (B3LYP/6-31G*) identify nucleophilic sites at the thiazole C-2 position, guiding derivatization .
Advanced: What green chemistry approaches apply to its synthesis?
Answer:
- Continuous flow reactors : Reduce reaction time from 12 h (batch) to 2 h with 90% yield .
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .
Advanced: How to study enzyme inhibition kinetics?
Answer:
- Use fluorescence-based assays (e.g., dansylamide displacement for carbonic anhydrase).
- Determine Ki values via Lineweaver-Burk plots: Competitive inhibition observed with Ki = 0.38 μM .
Basic: What challenges exist in solubility for in vitro assays?
Answer:
The compound’s hydrophobicity (LogP = 3.2) limits solubility in PBS. Solutions:
- Use DMSO stocks (≤1% v/v) with surfactants (e.g., 0.01% Tween-80).
- Sonication (30 min, 37°C) improves dispersion .
Advanced: How to interpret ambiguous NMR splitting patterns?
Answer:
Complex splitting in aromatic regions (δ 6.8–7.5 ppm) arises from diastereotopic protons. Use:
- COSY : Identify coupling between thiazole H-4 (δ 7.3 ppm) and adjacent NH.
- NOESY : Confirm spatial proximity of 2,3-dimethylphenyl and chlorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
